![molecular formula C16H14N2O B5655637 N-甲基-5H-二苯并[b,f]氮杂卓-5-甲酰胺](/img/structure/B5655637.png)

N-甲基-5H-二苯并[b,f]氮杂卓-5-甲酰胺

描述

Synthesis Analysis

The synthesis of N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide involves processes like palladium-catalyzed homocoupling of benzamides through ortho-selective double C-H bond activation and subsequent intramolecular condensation reactions, yielding satisfactory to excellent yields (Kondapalli et al., 2017). Another method involves phosgenation of 5H-dibenzo[b,f]azepine, followed by reactions with various aromatic aldehydes to afford different derivatives, characterized by elemental analysis, IR, 1H NMR, and mass spectral studies (Bhatt & Patel, 2005).

Molecular Structure Analysis

The molecular and supramolecular structure of N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide derivatives was analyzed through X-ray crystallography, revealing configurations and conformations of the azepine ring and the arrangement of molecules through hydrogen bonding patterns (Acosta Quintero et al., 2016). Vibrational and spectroscopic investigations provided insights into the equilibrium geometry, harmonic vibrational frequencies, and potential energy distribution (Muthu & Renuga, 2013).

Chemical Reactions and Properties

The compound's reactivity and interactions are explored through various chemical reactions, including diastereoisomeric forms synthesis and studies on its potential as a precursor for synthesizing analogues of anti-allergenic, antidepressant, and antihistaminic drugs (Acosta Quintero et al., 2016).

Physical Properties Analysis

The physical properties, such as the crystalline structure, were determined through X-ray diffraction, showing the azepine ring's boat conformation and the intermolecular interactions forming complex sheets or frameworks (Shankar et al., 2014).

Chemical Properties Analysis

The compound's chemical properties, including its stability, charge transfer within the molecule, and interactions arising from hyperconjugative actions and charge delocalization, were analyzed using various spectroscopic techniques and theoretical calculations, providing a comprehensive understanding of its chemical behavior (Muthu & Renuga, 2013).

科学研究应用

光谱学研究

- 振动和光谱研究:已经进行了 N-甲基-5H-二苯并[b,f]氮杂卓-5-甲酰胺的傅里叶变换拉曼和傅里叶变换红外光谱研究。这些研究对于理解化合物的结构和振动特性至关重要,有助于在材料科学和药理学中的应用。这项研究包括通过密度泛函方法计算的平衡几何、谐波振动频率、红外强度和拉曼散射活动。这些信息对于该化合物的材料表征和潜在的治疗应用至关重要 (Muthu & Renuga, 2013)。

分子和超分子结构

- 非对映异构体形式分析:该化合物的非对映异构体形式已经合成并进行了结构分析。这项研究提供了对 N-甲基-5H-二苯并[b,f]氮杂卓-5-甲酰胺衍生物的分子和超分子结构的见解,这对于理解其化学行为和在开发新药中的潜在应用至关重要 (Acosta Quintero 等人,2016)。

对血管性认知障碍的保护作用

- 在血管性认知障碍中的治疗潜力:研究表明,N-甲基-5H-二苯并[b,f]氮杂卓-5-甲酰胺的某些衍生物对血管性认知障碍 (VCI) 具有保护作用。这是一个重要的发现,表明该化合物在治疗与痴呆和认知能力下降相关的疾病中具有潜在用途 (Kaur 等人,2019)。

属性

IUPAC Name |

N-methylbenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-17-16(19)18-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)18/h2-11H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDWLMOCTYJIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643437 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Dibenzo[b,f]azepine-5-carboxylic acid methylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

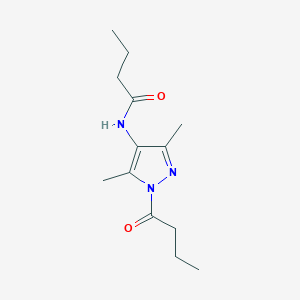

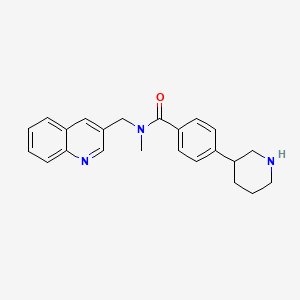

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5655593.png)

![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5655607.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{5-[(methylthio)methyl]-2-furoyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5655615.png)

![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)

![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)

![1-{2-[4-(3-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5655639.png)

![2-[(2-cyclopropyl-2-oxoethyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5655644.png)

![3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5655654.png)